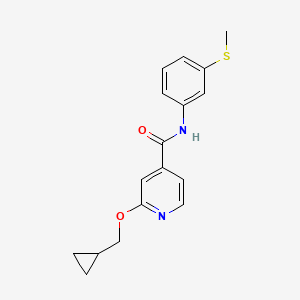
2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropylmethoxy group, a methylthio-substituted phenyl ring, and an isonicotinamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide typically involves multiple steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized via the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.
Etherification: Cyclopropylmethanol is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(cyclopropylmethoxy)pyridine.
Thioether Formation: The 3-(methylthio)phenyl group is introduced through a nucleophilic substitution reaction between 3-bromothioanisole and an appropriate nucleophile.
Amidation: Finally, the isonicotinamide moiety is introduced by reacting 2-(cyclopropylmethoxy)pyridine with 3-(methylthio)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.
Materials Science: It could be used in the synthesis of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy and methylthio groups could play crucial roles in these interactions by fitting into specific binding pockets or forming hydrogen bonds and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)benzamide
- 2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)pyridine-3-carboxamide
Uniqueness
2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-22-15-4-2-3-14(10-15)19-17(20)13-7-8-18-16(9-13)21-11-12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYASBGOVXJXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














